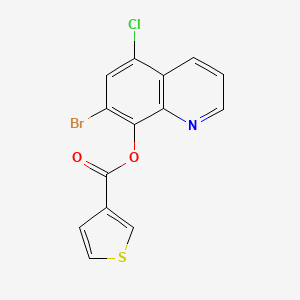![molecular formula C18H24N2O4 B12909396 10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid CAS No. 366453-84-1](/img/structure/B12909396.png)
10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is a synthetic organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . This compound is characterized by the presence of an isoindolinone moiety linked to a decanoic acid chain, making it a unique structure in the realm of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 10-Oxo-10-((1-oxo-2,3-dihydroisoindol-4-yl)amino)decanoic acid
- Decanoic acid,10-((2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino)-10-oxo
Uniqueness
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
366453-84-1 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
10-oxo-10-[(1-oxo-2,3-dihydroisoindol-4-yl)amino]decanoic acid |
InChI |
InChI=1S/C18H24N2O4/c21-16(10-5-3-1-2-4-6-11-17(22)23)20-15-9-7-8-13-14(15)12-19-18(13)24/h7-9H,1-6,10-12H2,(H,19,24)(H,20,21)(H,22,23) |
Clave InChI |
NPSQFTIHLFEFHW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2NC(=O)CCCCCCCCC(=O)O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


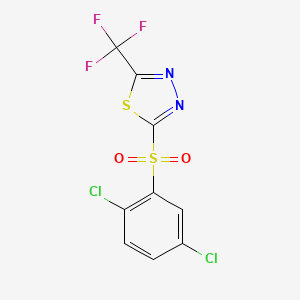
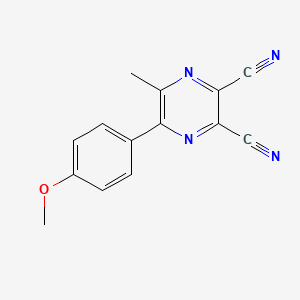

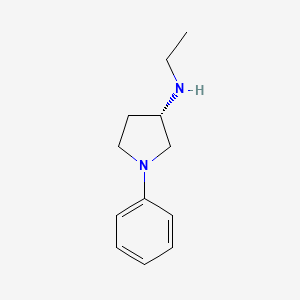
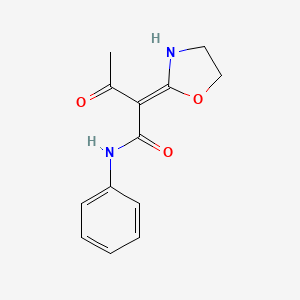
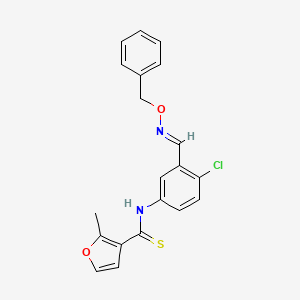
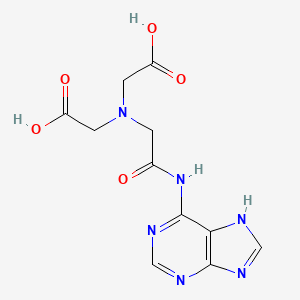
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
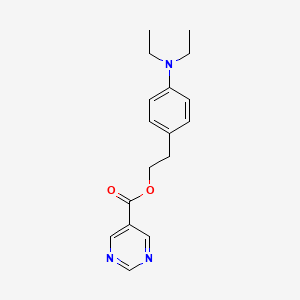
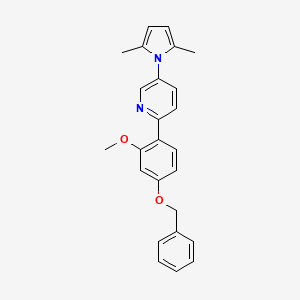
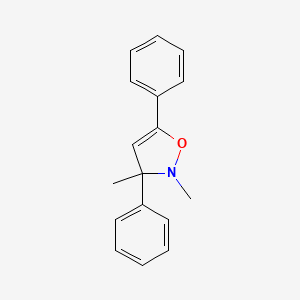
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

